3-Bromo-5-(dimethylamino)phenol
Description
3-Bromo-5-(dimethylamino)phenol (CAS: 1073339-04-4) is a brominated phenolic compound with a dimethylamino (-N(CH₃)₂) substituent at the 5-position. Its molecular formula is C₈H₁₀BrNO, and its molar mass is 216.08 g/mol . The dimethylamino group is an electron-donating substituent, which enhances the electron density of the aromatic ring, influencing reactivity in electrophilic substitution reactions. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its unique electronic and steric properties.
Properties
CAS No. |
1073339-04-4 |
|---|---|
Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-bromo-5-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10BrNO/c1-10(2)7-3-6(9)4-8(11)5-7/h3-5,11H,1-2H3 |
InChI Key |
NMNDDAIPAUGBTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(dimethylamino)phenol can be achieved through several methods. One common approach involves the bromination of 5-(dimethylamino)phenol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .
Another method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification.
Industrial Production Methods
Industrial production of 3-Bromo-5-(dimethylamino)phenol may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, minimizing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(dimethylamino)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are employed.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
3-Bromo-5-(dimethylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The bromine and dimethylamino groups contribute to its reactivity and ability to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The following table compares 3-Bromo-5-(dimethylamino)phenol with three structurally related bromophenols:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-Bromo-5-(dimethylamino)phenol | 1073339-04-4 | C₈H₁₀BrNO | 216.08 | Bromo (3-), dimethylamino (5-) |
| 3-Bromo-5-(4-chlorophenyl)phenol | 1261957-95-2 | C₁₂H₈BrClO | 283.55 | Bromo (3-), 4-chlorophenyl (5-) |
| 3-Bromo-5-phenylphenol | 136649-31-5 | C₁₂H₉BrO | 249.10 | Bromo (3-), phenyl (5-) |
| 3-Bromo-5-(trifluoromethyl)phenol | 1025718-84-6 | C₇H₄BrF₃O | 241.01 | Bromo (3-), trifluoromethyl (5-) |
Key Observations :
- Electronic Effects: The dimethylamino group in 3-Bromo-5-(dimethylamino)phenol is strongly electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, the trifluoromethyl (-CF₃) group in 3-Bromo-5-(trifluoromethyl)phenol is electron-withdrawing, deactivating the ring . The 4-chlorophenyl and phenyl groups in the other compounds are moderately electron-withdrawing (due to Cl) or neutral, respectively, leading to intermediate reactivity .
- Acidity: Phenolic acidity is influenced by substituents. The dimethylamino group reduces acidity due to its electron-donating nature, whereas the -CF₃ group increases acidity significantly .
Physical Properties and Solubility
- Solubility: 3-Bromo-5-(dimethylamino)phenol is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the dimethylamino group’s polarity. The trifluoromethyl derivative exhibits lower solubility in water but higher solubility in halogenated solvents (e.g., chloroform) .
- Melting Points: While specific data are unavailable in the evidence, the trifluoromethyl derivative (241.01 g/mol) is expected to have a higher melting point than the dimethylamino analog due to stronger intermolecular forces (dipole-dipole interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
